Product packaging for 3-Chloro-4-fluorophenyl cyclopropyl ketone(Cat. No.:CAS No. 898790-09-5)

3-Chloro-4-fluorophenyl cyclopropyl ketone

Cat. No.: B1325471
CAS No.: 898790-09-5
M. Wt: 198.62 g/mol
InChI Key: UWLYSHCUFNFEPS-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Methodologies

The primary significance of 3-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone lies in its function as a key intermediate in multi-step organic syntheses. Aryl cyclopropyl ketones are recognized as important components in the construction of various agrochemicals and pharmaceuticals. ontosight.aigoogle.com The specific 3-chloro-4-fluoro substitution pattern is deliberately designed to be incorporated into a larger target molecule, likely to modulate its biological activity, metabolic stability, or pharmacokinetic profile.

Several established synthetic methods can be employed for the preparation of this compound. These routes are fundamental in organic chemistry and can be adapted for the specific synthesis of 3-Chloro-4-fluorophenyl cyclopropyl ketone.

Friedel-Crafts Acylation: This classic method involves the reaction of 1-chloro-2-fluorobenzene (B165100) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This approach directly attaches the cyclopropyl keto group to the substituted aromatic ring.

Grignard Reaction: A versatile approach involves the preparation of a Grignard reagent from 1-bromo-3-chloro-4-fluorobenzene. This organomagnesium compound can then be reacted with cyclopropyl cyanide or cyclopropanecarbonyl chloride to yield the desired ketone. google.com A similar strategy has been documented for the synthesis of related aryl cyclopropyl ketones. google.com

Corey-Chaykovsky Cyclopropanation: More advanced methodologies include the cyclopropanation of a suitable precursor. For instance, a chalcone (B49325) (an α,β-unsaturated ketone) derived from 3-chloro-4-fluoroacetophenone could undergo a Corey-Chaykovsky reaction with a sulfur ylide to form the cyclopropyl ring. nih.gov This method is part of a broader strategy for creating donor-acceptor cyclopropanes. nih.gov

Table 2: Potential Synthetic Routes

Synthetic Method Reactants Key Features
Friedel-Crafts Acylation 1-Chloro-2-fluorobenzene, Cyclopropanecarbonyl chloride, Lewis acid Direct acylation of the aromatic ring.
Grignard Reaction 3-Chloro-4-fluorophenylmagnesium bromide, Cyclopropyl cyanide Formation of a new carbon-carbon bond via an organometallic reagent. google.com
Oxidation of Secondary Alcohols 1-(3-Chloro-4-fluorophenyl)cyclopropylmethanol Standard oxidation reaction to convert a secondary alcohol to a ketone.

Relevance in Advanced Chemical Research

In advanced chemical research, this compound is valued for the unique reactivity imparted by its constituent functional groups. The molecule can be categorized as a donor-acceptor (D-A) cyclopropane (B1198618), where the phenyl ring acts as the donor and the ketone as the acceptor. nih.gov This configuration makes the strained cyclopropane ring susceptible to a variety of chemical transformations.

The reactivity of cyclopropyl ketones is a subject of extensive study. These compounds can undergo ring-opening reactions under the influence of Lewis acids or other reagents. researchgate.net This process can generate reactive intermediates, such as enolates, which can then be trapped by electrophiles in subsequent steps. researchgate.net This strategy allows for the construction of complex acyclic and heterocyclic systems that would be difficult to access through other means.

The combination of the cyclopropyl ring and the halogenated phenyl group makes this ketone a precursor for creating diverse molecular scaffolds. Research into related aryl cyclopropyl ketones has shown they can be used to synthesize quinoline (B57606) derivatives and other complex heterocyclic structures. researchgate.net The electron-withdrawing properties of the chlorine and fluorine atoms can influence the regioselectivity of these transformations and the properties of the final products. Therefore, this compound serves as a valuable tool for chemists exploring new reaction pathways and synthesizing novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClFO B1325471 3-Chloro-4-fluorophenyl cyclopropyl ketone CAS No. 898790-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLYSHCUFNFEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642498
Record name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone
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Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-09-5
Record name Methanone, (3-chloro-4-fluorophenyl)cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3 Chloro 4 Fluorophenyl Cyclopropyl Ketone

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming the key bond between the substituted phenyl ring and the cyclopropyl (B3062369) ketone moiety in a single, decisive step. These methods are often favored for their efficiency and atom economy.

Grignard Reaction-Based Preparations

Grignard reactions represent a foundational method for carbon-carbon bond formation. In the context of synthesizing aryl ketones, this approach typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with an appropriate acylating agent. For the synthesis of a related compound, 4-chlorophenyl cyclopropyl ketone, a common procedure involves preparing the Grignard reagent from para-chlorobromobenzene and magnesium metal in a solvent like ether or tetrahydrofuran (B95107) (THF). google.com This organometallic intermediate is then reacted with a cyclopropyl-containing electrophile, such as cyclopropane (B1198618) acetonitrile, to yield the final ketone after hydrolysis. google.com

Another variation involves reacting the Grignard reagent, prepared from a suitable benzyl (B1604629) chloride, with a cyclopropanecarboxylic acid dialkylamide. epo.orgresearchgate.net This method has been noted for its potential to double the reaction yield compared to routes using bromo derivatives for the Grignard reagent. epo.org

Aryl PrecursorCyclopropyl ReagentSolventKey ConditionsReference
para-chlorobromobenzeneCyclopropane acetonitrileEther or Tetrahydrofuran (THF)Formation of Grignard reagent followed by reaction and hydrolysis. google.com
Substituted benzyl chlorideCyclopropanecarboxylic acid dimethylamideNot SpecifiedFormation of Grignard reagent followed by acylation. epo.orgresearchgate.net

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a classic and widely used method for attaching an acyl group to an aromatic ring. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). nih.govsigmaaldrich.com To synthesize 3-Chloro-4-fluorophenyl cyclopropyl ketone, this methodology would involve reacting 1-chloro-2-fluorobenzene (B165100) with cyclopropanecarbonyl chloride in the presence of AlCl₃.

The Lewis acid catalyst polarizes the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich aromatic ring to form the aryl ketone. sigmaaldrich.com A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group, which prevents undesired multiple acylation reactions. nih.gov

Aromatic SubstrateAcylating AgentCatalystGeneral MechanismReference
1-Chloro-2-fluorobenzeneCyclopropanecarbonyl chlorideAluminum chloride (AlCl₃)Formation of an acylium ion electrophile which reacts with the arene. nih.govsigmaaldrich.com

Transition Metal-Catalyzed Cross-Coupling Routes

Modern synthetic chemistry offers powerful alternatives through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is effective for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.gov This method can be applied to the cyclopropanation of aryl chlorides. nih.gov

The synthesis of this compound via this route would involve the coupling of an appropriately substituted aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) with a cyclopropyl organoboron reagent, such as potassium cyclopropyltrifluoroborate. nih.gov These reactions are typically catalyzed by a palladium complex, often generated in situ from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a sterically demanding, electron-rich phosphine (B1218219) ligand like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos). nih.gov The reaction is performed in the presence of a base and often in a mixed solvent system. nih.gov This methodology is known for its tolerance of a wide variety of functional groups. nih.gov

Multi-Step Synthetic Sequences and Precursor Chemistry

In cases where direct approaches are not feasible or efficient, multi-step syntheses are employed. These sequences involve the careful construction of precursors which are then converted to the final product. For instance, the cyclopropanecarbonyl chloride required for Friedel-Crafts acylation is itself a precursor that must be synthesized, typically from cyclopropanecarboxylic acid.

Alternative multi-step strategies build the core structure from different starting materials. One patented method for a similar ketone avoids the use of Grignard reagents by starting with o-fluorophenyl acetate and cyclopropanecarboxylic acid, using reagents like N,N'-Carbonyldiimidazole (CDI) and sodium hydride (NaH) in a multi-step process. google.comgoogle.com Another approach involves the synthesis of α-chloro phenylacetic acid from mandelic acid, which is then converted to an acyl chloride and used in a subsequent Friedel-Crafts reaction. google.com

Furthermore, the cyclopropyl ketone moiety itself can be constructed from acyclic precursors. A classic example is the synthesis of methyl cyclopropyl ketone, which can be prepared from 5-chloro-2-pentanone (B45304) through an intramolecular cyclization induced by a strong base like sodium hydroxide. orgsyn.org The 5-chloro-2-pentanone precursor is, in turn, synthesized from α-acetyl-γ-butyrolactone. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the yield and purity of the final product requires careful optimization of reaction conditions. In Grignard-based syntheses, the choice of solvent can be critical, with ether and tetrahydrofuran (THF) being common options. google.com The selection of the halide in the aryl precursor also plays a role; using chloro derivatives instead of bromo derivatives can be more economical and efficient in terms of molecular weight for industrial applications. epo.orgresearchgate.net

For transition metal-catalyzed reactions, the choice of ligand is paramount. Ligands like XPhos have been shown to be highly effective in promoting the cross-coupling of challenging substrates like aryl chlorides. nih.gov Other key parameters that are typically optimized include the specific catalyst, base, solvent system, reaction temperature, and duration to ensure high conversion and minimize the formation of byproducts. nih.gov

Industrial Synthesis Considerations

When scaling up a synthesis for industrial production, several factors beyond simple yield become critical. The cost and availability of raw materials are primary concerns. For example, the economic advantage of using benzyl chlorides over the more expensive benzyl bromides in Grignard reactions is a significant consideration for large-scale manufacturing. epo.orgresearchgate.net

The operational complexity and safety of the process are also crucial. Grignard reactions, while effective, require strictly anhydrous and oxygen-free conditions and often use flammable solvents, which can pose challenges for industrial-scale operations. google.com This has led to the development of alternative methods that operate under milder conditions. google.comgoogle.com Friedel-Crafts acylations are robust but often require stoichiometric quantities of the Lewis acid catalyst, which can lead to the generation of significant amounts of waste that must be treated and disposed of. The high efficiency and low catalyst loadings associated with modern cross-coupling methods make them attractive, although the cost of palladium and specialized ligands must be taken into account. nih.gov

Advanced Chemical Transformations of 3 Chloro 4 Fluorophenyl Cyclopropyl Ketone

Carbonyl Group Reactivity

The ketone functional group in 3-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone is a key site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions.

Reduction Reactions: Formation of Alcohol Derivatives

The carbonyl group of 3-Chloro-4-fluorophenyl cyclopropyl ketone can be readily reduced to a secondary alcohol, forming (3-chloro-4-fluorophenyl)(cyclopropyl)methanol. This transformation can be achieved using a variety of reducing agents.

Commonly employed reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol or ethanol. In contrast, lithium aluminum hydride is a much stronger reducing agent and is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly when chiral catalysts are employed, leading to the formation of specific enantiomers of the resulting alcohol. Biocatalytic reductions using enzymes or whole microorganisms can also offer high stereoselectivity.

Table 1: Common Conditions for the Reduction of Aryl Ketones

Reagent Solvent Typical Reaction Conditions Product
Sodium Borohydride (NaBH₄) Methanol, Ethanol Room temperature Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 0 °C to room temperature Secondary Alcohol

Oxidation Reactions: Carboxylic Acid and Other Oxidized Products

While ketones are generally resistant to oxidation compared to aldehydes, the cyclopropyl ketone moiety can undergo specific oxidative transformations. One notable reaction is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

In the case of this compound, the migratory aptitude of the attached groups determines the product. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the aryl group is more likely to migrate than the cyclopropyl group, leading to the formation of 3-chloro-4-fluorophenyl cyclopropanecarboxylate. This reaction is typically carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgchemistrysteps.comnih.gov

Another potential oxidation reaction is the haloform reaction, which is specific to methyl ketones. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com Since this compound is not a methyl ketone, it would not be expected to undergo a positive haloform test.

Table 2: Predicted Products of Baeyer-Villiger Oxidation

Substrate Oxidizing Agent Major Product

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds and other functional groups.

A classic example is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene. masterorganicchemistry.com For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, yielding 1-(1-cyclopropylvinyl)-3-chloro-4-fluorobenzene.

Condensation reactions with amines and their derivatives can also occur. For example, reaction with a primary amine (R-NH₂) would form an imine, while reaction with hydroxylamine (NH₂OH) would yield an oxime. These reactions are often catalyzed by acid.

Aromatic Ring Functionalization

The 3-chloro-4-fluorophenyl ring is a site for electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the aromatic ring govern the position of incoming electrophiles. Both chlorine and fluorine are ortho-, para-directing groups. uobabylon.edu.iquomustansiriyah.edu.iqcsbsju.edulibretexts.org However, they are also deactivating groups due to their inductive electron-withdrawing effect. The interplay of these effects determines the regioselectivity of the substitution.

The positions ortho to the fluorine (and meta to the chlorine) and ortho to the chlorine (and meta to the fluorine) are the most likely sites for electrophilic attack. The steric hindrance from the cyclopropyl ketone group might influence the distribution of the ortho and para products. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and Friedel-Crafts acylation or alkylation (using RCOCl/AlCl₃ or RCl/AlCl₃). wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.commasterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Products (Position of Substitution)
Nitration -NO₂ 2-nitro, 5-nitro
Bromination -Br 2-bromo, 5-bromo

Nucleophilic Aromatic Substitution Involving Halogen Moieties

The electron-withdrawing nature of the ketone group and the other halogen can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile replaces one of the halogen atoms.

Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. doubtnut.comreddit.comlibretexts.orgstackexchange.comyoutube.com Therefore, a strong nucleophile, such as an alkoxide or an amine, would preferentially displace the fluorine atom over the chlorine atom. The reaction is further facilitated by the presence of the electron-withdrawing ketone group, particularly if it is positioned ortho or para to the leaving group, which is not the case in this molecule. However, under forcing conditions, substitution of the fluorine is the more probable outcome. For example, reaction with sodium methoxide would likely yield 3-chloro-4-methoxyphenyl cyclopropyl ketone.

Cyclopropyl Ring Transformations

The high ring strain of the cyclopropyl group in aryl cyclopropyl ketones makes it susceptible to various ring-opening and rearrangement reactions. These transformations provide pathways to more complex molecular architectures that are otherwise difficult to access.

Strain-Promoted Ring-Opening Reactions

The inherent strain energy of the cyclopropane (B1198618) ring is a primary driver for its chemical reactivity, facilitating ring-opening reactions under various conditions. For aryl cyclopropyl ketones such as this compound, this process can be initiated by photocatalysis, strong acids, or Lewis acids.

One prominent mechanism involves the single-electron reduction of the ketone, often achieved through visible-light photocatalysis. This process generates a ketyl radical anion, which subsequently undergoes a rapid and reversible ring-opening to form a more stable distonic radical anion intermediate nih.govnih.gov. This open-chain intermediate is a versatile synthon for further reactions. The cleavage of the cyclopropane ring relieves steric strain and allows for the formation of new carbon-carbon bonds. beilstein-journals.org

Alternatively, Lewis acids can promote the ring-opening of cyclopropyl ketones. For instance, the use of trimethylsilyl iodide (TMSI) can induce a silylative ring-opening to yield γ-iodinated silyl enol ethers. Similarly, acid-catalyzed pathways can lead to the formation of 1-oxacyclopent-1-enyl cations or other rearranged products through protonation of the carbonyl group followed by cleavage of a cyclopropyl C-C bond nih.govacs.org. These reactions underscore the utility of the cyclopropyl group as a masked reactive species, which can be unveiled under specific catalytic conditions.

Cycloaddition Reactions (e.g., (3+2) Cycloadditions)

Aryl cyclopropyl ketones are valuable precursors for formal [3+2] cycloaddition reactions, enabling the construction of densely substituted five-membered rings. nih.govnih.govscispace.com This transformation is effectively achieved using a dual-catalyst system that combines a transition metal photoredox catalyst, such as Ru(bpy)₃²⁺, with a chiral Lewis acid. nih.gov

The reaction mechanism is initiated by the photoexcitation of the ruthenium catalyst, which, after reductive quenching, transfers an electron to the Lewis acid-activated aryl cyclopropyl ketone. nih.gov This one-electron reduction forms a ketyl radical that undergoes ring-opening to a distonic radical anion. nih.gov This 1,3-dipole equivalent then reacts with an alkene partner in a stepwise manner to afford a cyclopentane (B165970) ring. nih.govnih.gov This photocatalytic strategy provides access to complex cyclopentane structures that are not readily accessible through other synthetic methods. nih.govacs.org

The scope of this reaction is broad, accommodating various alkene partners. The diastereoselectivity of the cycloaddition can be high, particularly with α-substituted enoates, allowing for the construction of quaternary carbon stereocenters. nih.govscispace.com

Table 1: Examples of [3+2] Cycloaddition Reactions with Aryl Cyclopropyl Ketone Analogs

Aryl Cyclopropyl Ketone SubstrateAlkene PartnerCatalyst SystemProductYield
Phenyl cyclopropyl ketoneStyreneRu(bpy)₃²⁺, Gd(OTf)₃, Chiral LigandSubstituted CyclopentaneHigh
p-Methoxyphenyl cyclopropyl ketoneMethyl AcrylateRu(bpy)₃²⁺, La(OTf)₃, TMEDAFunctionalized CyclopentaneGood
Naphthyl cyclopropyl ketoneα-Substituted EnoateRu(bpy)₃²⁺, Lewis AcidCyclopentane with Quaternary CenterHigh Diastereoselectivity

Rearrangement Processes

The strained cyclopropyl ring in this compound can undergo several types of rearrangement processes, leading to diverse heterocyclic and carbocyclic structures. A notable example is the Cloke-Wilson rearrangement, where cyclopropyl ketones can be converted into dihydrofurans under thermal or acidic conditions rsc.org. This process involves the ring-opening of the cyclopropane followed by a 5-endo-trig cyclization nih.govrsc.org.

Acid-catalyzed rearrangements can also yield tetralone structures through intramolecular cyclization, where the aryl ring acts as a nucleophile attacking a carbocation intermediate formed after the protonation of the carbonyl and subsequent ring-opening rsc.org. More contemporary methods involve Lewis acid-promoted direct ring expansion of cyclopropyl ketones to furnish polysubstituted cyclopentanones nih.gov. This transformation is facilitated by strong aryl donor groups and proceeds through a recyclization of the ring-opened intermediate nih.gov.

Furthermore, specifically substituted cyclopropyl ketones can undergo unique rearrangements. For instance, 1-(1-alkynyl)-cyclopropyl ketones can rearrange into highly substituted furans via a gold-catalyzed cascade reaction, which involves ring expansion.

Catalyzed Reactions and Their Regio/Stereoselectivity

Transition metal catalysis provides powerful tools for the selective transformation of this compound, enabling reactions that are difficult to achieve by other means. Palladium and gold catalysts, in particular, offer unique reactivity pathways.

Palladium-Catalyzed Transformations

The 3-chloro-4-fluorophenyl moiety of the ketone serves as a handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the chloro-substituent on the aromatic ring allows for classic cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig aminations libretexts.orgrsc.org.

In a typical Suzuki-Miyaura coupling, the C-Cl bond can be activated by a palladium(0) catalyst to undergo oxidative addition. The resulting arylpalladium(II) complex then reacts with a boronic acid or its ester in a transmetalation step, followed by reductive elimination to yield the coupled product and regenerate the catalyst rsc.org. The choice of ligand is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being essential for the activation of the relatively inert C-Cl bond libretexts.orgdartmouth.edu.

Palladium can also catalyze the ring-opening of aryl cyclopropyl ketones. Under specific conditions with a Pd(OAc)₂/PCy₃ catalytic system, these ketones can be stereoselectively converted into (E)-α,β-unsaturated ketones rsc.org. This reaction provides a method for converting the cyclopropyl group into a linear, functionalized chain.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst/LigandExpected Product
Suzuki-Miyaura CouplingArylboronic AcidPd(OAc)₂, SPhosBiaryl-substituted cyclopropyl ketone
Buchwald-Hartwig AminationSecondary Amine (e.g., Morpholine)Pd₂(dba)₃, BINAPAmino-aryl-substituted cyclopropyl ketone
CarbonylationCarbon Monoxide, AlcoholPdCl₂(PPh₃)₂Ester-substituted aryl cyclopropyl ketone
Stereoselective Ring-Opening-Pd(OAc)₂, PCy₃(E)-1-(4-fluoro-3-aryl)-but-2-en-1-one

Gold-Catalyzed Processes

Gold catalysts, particularly gold(I) complexes, are powerful soft Lewis acids that show a high affinity for activating alkynes and allenes (carbophilic activators). While this compound itself is not the typical substrate for gold catalysis, its derivatives, such as 1-(1-alkynyl)-cyclopropyl ketones, undergo remarkable gold-catalyzed transformations organic-chemistry.orgbeilstein-journals.org.

A well-established example is the gold(I)-catalyzed cascade reaction of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles to produce highly substituted furans organic-chemistry.orgacs.org. The proposed mechanism involves the coordination of the cationic gold(I) species to the alkyne, which triggers a nucleophilic attack from the ketone's carbonyl oxygen in a 5-endo-dig cyclization. This step generates a reactive intermediate that can be described as a gold-containing furyl 1,4-dipole beilstein-journals.orgnih.gov. This intermediate is then trapped by a nucleophile, leading to the furan product after a series of steps including ring-opening of the cyclopropane. This methodology provides a modular and efficient entry to complex furan structures under mild conditions organic-chemistry.org.

The versatility of this process allows for various cycloadditions, including [4+2] and [4+3] annulations, by reacting the in situ generated dipole with different trapping agents, thereby expanding the synthetic utility of these cyclopropyl ketone precursors beilstein-journals.orgnih.gov.

Table 3: Gold-Catalyzed Furan Synthesis from a 1-(1-Alkynyl)-cyclopropyl Ketone Analog

Alkynyl Cyclopropyl Ketone SubstrateNucleophile/PartnerGold CatalystReaction TypeProduct
1-(Phenylethynyl)-cyclopropyl phenyl ketoneMethanol(Ph₃P)AuOTfFuran Synthesis2-Methoxy-2,5-diphenyl-3-propylfuran
1-(1-Alkynyl)-cyclopropyl ketoneIndoleIPrAuNTf₂(4+2) AnnulationPolycyclic Furan Adduct
1-(1-Alkynyl)-cyclopropyl ketoneNitroneGold(I) Complex(3+3) CycloadditionFused Heterocycle

Copper-Catalyzed Processes

Copper-catalyzed cross-coupling reactions, stemming from the foundational Ullmann condensation, have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. wikipedia.orgnih.gov These processes offer a cost-effective and powerful alternative to palladium-catalyzed systems for the construction of aryl amines, ethers, and other derivatives. nih.govorganic-chemistry.org For a substrate such as this compound, the chlorine atom on the aromatic ring serves as a handle for these transformations. Although aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, significant advancements in ligand design have enabled their efficient coupling under increasingly mild conditions. nih.govresearchgate.net

The electron-withdrawing nature of the ketone and the fluorine atom on the phenyl ring of this compound can activate the aryl chloride toward nucleophilic aromatic substitution, making copper-catalyzed processes particularly suitable. wikipedia.org Modern protocols often employ a copper(I) or copper(II) salt as a catalyst precursor in combination with a specially designed ligand, a base, and a suitable solvent to facilitate the desired transformation.

The formation of a carbon-nitrogen bond via copper catalysis, often referred to as a Goldberg-type reaction, allows for the arylation of various nitrogen-containing nucleophiles. wikipedia.org For this compound, this transformation would involve the coupling of the aryl chloride with an amine, amide, or nitrogen-containing heterocycle. Recent breakthroughs have demonstrated that highly sterically encumbered N¹,N²-diaryl diamine ligands can effectively catalyze the amination of aryl chlorides at temperatures as low as 40–55 °C. organic-chemistry.orgnih.gov These systems exhibit broad functional group tolerance, including compatibility with ketones. organic-chemistry.org

The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a copper catalyst, a ligand, and a base. The choice of ligand is critical for achieving high yields and preventing catalyst deactivation. nih.gov The reaction is believed to proceed through an oxidative addition of the aryl chloride to a copper(I) complex, followed by reaction with the amine and subsequent reductive elimination to afford the N-arylated product and regenerate the catalyst.

Table 1: Examples of Copper-Catalyzed C-N Coupling Reactions

The synthesis of aryl ethers through copper-catalyzed etherification, a classic Ullmann-type condensation, is another significant transformation applicable to this compound. wikipedia.orgorganic-chemistry.org This reaction couples the aryl chloride with an alcohol or a phenol to form a diaryl or alkyl aryl ether. The development of ligands such as oxalamides has been instrumental in promoting the coupling of challenging aryl chlorides with various alcohols. organic-chemistry.org These reactions are tolerant of a wide array of functional groups, including ketones. researchgate.netmdpi.com

The process typically requires a copper salt, a ligand, a base, and an appropriate solvent. For the synthesis of alkyl aryl ethers, the reaction would involve an aliphatic alcohol, while diaryl ethers would be formed using a phenolic coupling partner. The conditions can be tailored based on the reactivity of the specific alcohol or phenol.

Table 2: Examples of Copper-Catalyzed C-O Coupling Reactions

Theoretical and Computational Investigations on 3 Chloro 4 Fluorophenyl Cyclopropyl Ketone

Quantum Chemical Studies of Electronic Structure and Bonding

The geometry of the molecule is dictated by the spatial arrangement of the 3-chloro-4-fluorophenyl group, the carbonyl group, and the cyclopropyl (B3062369) ring. The orientation of the phenyl ring relative to the carbonyl group is crucial as it influences the extent of π-conjugation. Computational studies on related phenyl cyclopropyl ketones have shown that the conjugation between the aromatic ring and the carbonyl group can stabilize the ketyl radical, which in turn enhances reactivity in certain reactions. acs.orgacs.org In 3-Chloro-4-fluorophenyl cyclopropyl ketone, the chlorine and fluorine substituents will influence the electron density distribution in the phenyl ring through inductive and mesomeric effects.

The presence of the electronegative chlorine and fluorine atoms is expected to lower the energy of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound This table is generated based on theoretical predictions and analogies to similar computed structures, as direct experimental or computational data for this specific molecule is not available in the cited literature.

ParameterPredicted Trend/ValueRationale
HOMO EnergyLowered (compared to unsubstituted phenyl cyclopropyl ketone)Electron-withdrawing effects of Cl and F
LUMO EnergyLowered (compared to unsubstituted phenyl cyclopropyl ketone)Electron-withdrawing effects of Cl and F
HOMO-LUMO GapPotentially altered, influencing reactivityCombined electronic effects of substituents
Dipole MomentSignificant, due to electronegative substituentsAsymmetric distribution of charge

The bonding characteristics can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions. The C-Cl and C-F bonds will be polarized, creating localized regions of positive and negative charge on the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps are valuable for predicting sites susceptible to nucleophilic or electrophilic attack.

Mechanistic Elucidation of Chemical Reactions via Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions involving aryl cyclopropyl ketones. These reactions often proceed through complex pathways involving radical or ionic intermediates.

For reactions such as cycloadditions, where this compound could act as a precursor to a 1,3-dipole equivalent, computational studies can predict the regioselectivity and stereoselectivity of the process. nih.gov For instance, in a [3+2] cycloaddition reaction, the substitution pattern on the phenyl ring can influence the stability of the intermediate radical anions and, consequently, the stereochemical outcome of the reaction. nih.gov The chlorine at the meta-position and the fluorine at the para-position will electronically bias the phenyl ring, which can direct the approach of a reacting partner.

By mapping the potential energy surface (PES) of a reaction, computational chemistry can identify the minimum energy pathways, locate transition states, and calculate activation energies. For example, in acid-catalyzed cyclizations of aryl cyclopropyl ketones to form tetralones, a cationic mechanism is proposed. rsc.org Computational analysis of such a reaction involving this compound would involve calculating the energies of the protonated ketone, the ring-opened carbocation intermediate, and the transition states connecting them. The electron-withdrawing nature of the chloro and fluoro substituents would likely destabilize a carbocation intermediate, potentially increasing the activation barrier for such a transformation compared to an unsubstituted analog.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound This table presents a hypothetical set of data for illustrative purposes, as specific computational results for reactions of this molecule are not available in the provided search results.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1 (TS1)+25.0
3Intermediate+10.5
4Transition State 2 (TS2)+18.0
5Products-15.0

The structures of the transition states provide crucial information about the geometry of the molecule at the peak of the energy barrier. Analysis of the vibrational frequencies of the transition state structure (confirming a single imaginary frequency) validates it as a true saddle point on the PES.

Structure-Reactivity Correlations from Computational Data

By systematically studying a series of related compounds, computational data can be used to establish structure-reactivity correlations. For aryl cyclopropyl ketones, the electronic nature of the substituents on the phenyl ring is a key determinant of their reactivity.

Computational studies on SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have shown that the reactivity of aryl cyclopropyl ketones is enhanced by stabilization of the ketyl radical through conjugation with the aromatic ring. acs.orgacs.org However, steric hindrance can also play a significant role. For this compound, the electronic effects of the halogen substituents are expected to dominate. Both chlorine and fluorine are electron-withdrawing via the inductive effect, which would destabilize a positively charged intermediate but could stabilize a negatively charged one. The fluorine atom can also exert a +M (mesomeric) effect, donating electron density through resonance, though this is generally weaker than its -I effect.

A quantitative structure-activity relationship (QSAR) approach could be employed, correlating computed molecular descriptors (such as orbital energies, atomic charges, and dipole moment) with experimentally observed reaction rates or yields for a series of substituted aryl cyclopropyl ketones. This would allow for the predictive modeling of the reactivity of new, yet-to-be-synthesized compounds.

Applications in Advanced Organic Synthesis and Chemical Sciences

Utility as a Versatile Synthetic Intermediate

3-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone serves as a valuable and versatile building block in multi-step organic syntheses. Its structure contains multiple reactive sites—the carbonyl group, the strained cyclopropyl ring, and the substituted aromatic ring—that can be selectively targeted to construct intricate molecular architectures.

Aryl cyclopropyl ketones are well-established intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai The unique 3-chloro-4-fluoro substitution pattern is a feature found in numerous biologically active compounds, including kinase inhibitors used in oncology. For instance, this structural motif is crucial for binding to specific enzyme targets.

The compound can be envisioned as a key starting material for the synthesis of complex pharmaceutical agents like tyrosine kinase inhibitors. A hypothetical transformation could involve the reaction of the ketone's α-carbon or the carbonyl group itself to build a larger scaffold. For example, a multi-step sequence could convert the cyclopropyl ketone into a substituted pyrimidine, a core heterocyclic system in many kinase inhibitors. This highlights its role in providing a pre-functionalized aromatic ring and a reactive handle for further elaboration.

Table 1: Hypothetical Synthetic Utility in Pharmaceutical Scaffolding

Starting Material Potential Transformation Key Intermediate Target Molecular Class
3-Chloro-4-fluorophenyl cyclopropyl ketone Ring-opening and condensation with a guanidine (B92328) derivative 2-Amino-4-(3-chloro-4-fluorophenyl)pyrimidine Kinase Inhibitors
This compound α-Bromination followed by reaction with a thioamide 2-Substituted-4-(3-chloro-4-fluorophenyl)thiazole Anticancer Agents

The strained three-membered ring of cyclopropyl ketones provides a thermodynamic driving force for ring-opening reactions, making them excellent precursors for five-membered heterocyclic systems. nih.gov This reactivity is particularly pronounced in "donor-acceptor" cyclopropanes, where the phenyl group acts as an electron donor and the ketone as an electron acceptor. nih.gov

Research on structurally similar donor-acceptor cyclopropanes has shown their utility in formal [3+2] cycloaddition reactions. For example, under specific catalytic conditions, these compounds react with alkenes to afford highly substituted cyclopentanes. More significantly for heterocyclic synthesis, they can react with various partners to form systems like 2,3-dihydrobenzofurans through intramolecular rearrangement or chromanes via reactions with alkenes. nih.gov The 3-Chloro-4-fluorophenyl group would modulate the electronic properties of these reactions, influencing their rate and selectivity.

Exploration of Novel Chemical Reactions and Methodologies

The unique electronic and steric properties of this compound make it an ideal substrate for the development and exploration of new synthetic methods. The field of organic synthesis is continuously seeking to expand the toolkit of reactions, and aryl cyclopropyl ketones have been at the forefront of this exploration.

One area of significant development is in metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed γ-alkylation of aryl cyclopropyl ketones with unactivated alkyl chlorides has been developed, demonstrating a method to form a C-C bond at the γ-position via regioselective ring opening of the cyclopropyl group. ontosight.ai In such a reaction, this compound would be expected to be a competent substrate, with the electron-withdrawing halogen substituents potentially influencing the oxidative addition step to the nickel catalyst.

Furthermore, Lewis acid-mediated reactions of cyclopropyl ketones have been shown to yield complex products. For example, the reaction of cyclopropyl alkyl ketones with α-keto esters in the presence of tin(IV) chloride (SnCl₄) can produce spiro-γ-lactones through a sequence of nucleophilic ring-opening, aldol (B89426) reaction, and subsequent transesterification. researchgate.net The application of such methodologies to substrates like this compound could provide rapid access to novel and complex molecular scaffolds.

Comparative Analysis with Structurally Related Compounds

To fully appreciate the synthetic potential of this compound, it is instructive to compare its reactivity with structurally related compounds. These comparisons shed light on how subtle changes in molecular structure can lead to significant differences in chemical behavior.

The nature and position of halogen substituents on the phenyl ring play a critical role in modulating the reactivity of the entire molecule. The chlorine atom at the meta-position and the fluorine atom at the para-position of this compound exert distinct electronic effects.

Inductive Effect: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon.

Resonance Effect: Both halogens also possess lone pairs that can be donated into the aromatic ring via a resonance effect (+R). For fluorine, this effect is relatively weak, while for chlorine, it is even weaker.

The combination of a meta-chloro group (primarily -I effect) and a para-fluoro group (both -I and +R effects) creates a specific electronic environment. Studies on nickel-catalyzed couplings have shown that electron-withdrawing groups on the phenyl ring are well-tolerated and can lead to high yields. ontosight.ai This suggests that the electron-deficient nature of the 3-chloro-4-fluorophenyl group would make the ketone an effective substrate in reactions involving nucleophilic attack at the carbonyl or metal-catalyzed oxidative addition.

Table 2: Comparison of Electronic Effects of Halogen Substituents

Substituent Position Inductive Effect (-I) Resonance Effect (+R) Overall Effect on Ring
-F para Strong Weak Electron-withdrawing
-Cl para Strong Very Weak Electron-withdrawing
-Cl meta Strong Negligible Strongly Electron-withdrawing
-Br para Strong Very Weak Electron-withdrawing

The cyclopropyl group is the defining feature that sets this class of ketones apart from those containing larger alicyclic rings like cyclobutyl or cyclohexyl moieties. The primary difference lies in the inherent ring strain of the cyclopropane (B1198618) ring.

The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in substantial angle strain and torsional strain, collectively known as ring strain. This stored potential energy makes the cyclopropane ring susceptible to ring-opening reactions, as these reactions relieve the strain and are therefore thermodynamically favorable. In contrast, cyclopentane (B165970) and cyclohexane (B81311) have much lower ring strains and are conformationally flexible, making their corresponding ketones significantly less prone to ring-opening.

Table 3: Comparison of Alicyclic Ketone Systems

Alicyclic Ring Ring Strain (kcal/mol) Relative Reactivity in Ring-Opening Reactions
Cyclopropane ~27.5 High
Cyclobutane ~26.3 Moderate
Cyclopentane ~6.2 Low
Cyclohexane ~0 Very Low

This high reactivity allows cyclopropyl ketones to serve as three-carbon synthons in cycloaddition and annulation reactions, a role that other alicyclic ketones cannot easily fulfill.

Impact of Side Chain Modulations

The strategic modification of the side chains of this compound has a profound influence on its reactivity and suitability for various synthetic applications. These modulations primarily involve alterations to the phenyl ring and the cyclopropyl moiety, which in turn affect the electronic and steric properties of the molecule.

Phenyl Ring Substituent Effects

The electronic nature of substituents on the phenyl ring plays a critical role in modulating the reactivity of the cyclopropyl ketone. The presence of the chloro and fluoro groups at the 3- and 4-positions, respectively, already confers specific electronic properties. Further modifications can fine-tune these characteristics for targeted synthetic outcomes.

Research has shown that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical intermediate, a key species in many of their reactions. acs.org This stabilization is promoted by conjugation between the aromatic ring and the radical center. acs.org The electron-withdrawing nature of the chlorine and fluorine atoms in this compound influences this conjugation and, consequently, the reaction pathways.

In the context of enantioselective photocycloadditions, the electronic properties of the aryl moiety are crucial. Both electron-rich and electron-deficient substituents on the phenyl ring have been shown to be well-tolerated, leading to the formation of cyclopentane structures in good yield and with excellent enantioselectivity. nih.gov This suggests that the electronic perturbations introduced by various substituents can be harnessed to control the stereochemical outcome of these reactions.

A comparative study on the ring-opening hydroarylation of different aryl cyclopropyl ketones demonstrated the influence of phenyl substituents on reaction rates. While a direct comparison with the 3-chloro-4-fluoro substitution pattern is not provided, the study highlights that electron-donating groups, such as a methoxy (B1213986) group, can accelerate the reaction compared to an unsubstituted phenyl ring. researchgate.net This indicates that the electronic character of the aryl group directly impacts the activation energy of the ring-opening process.

The following table summarizes the general influence of phenyl ring substituents on the reactivity of aryl cyclopropyl ketones based on available literature for related compounds.

Substituent TypePositionGeneral Impact on ReactivityPotential Application
Electron-Withdrawing (e.g., -Cl, -F)3, 4Modulates ketyl radical stability, influences cycloaddition outcomes.Fine-tuning stereoselectivity in asymmetric synthesis.
Electron-Donating (e.g., -OCH3)ParaCan accelerate reaction rates in certain ring-opening reactions.Rate enhancement in specific synthetic transformations.
Sterically Bulky GroupsOrthoCan exhibit superior reactivity in certain coupling reactions due to conformational effects. acs.orgDirecting reaction pathways and improving yields in sterically sensitive reactions.

Cyclopropyl Ring Modifications

Modifications to the cyclopropyl ring itself also have a significant impact on the reactivity of the ketone. The inherent strain of the three-membered ring is a key driver for many of its characteristic reactions, particularly ring-opening transformations. Introducing substituents on the cyclopropyl ring can alter this strain and introduce steric hindrance, thereby influencing the course of a reaction.

For instance, in the context of asymmetric [3+2] photocycloadditions, the presence of substituents on the cyclopropane ring can affect the enantioselectivity of the reaction. While a methyl-substituted cyclopropane was reported to yield poor enantiomeric excess, geminal β-dialkyl substituents afforded excellent enantioselectivity. nih.gov This highlights the critical role of steric factors on the cyclopropyl moiety in controlling stereochemical outcomes.

Furthermore, the cyclopropyl group in aryl cyclopropyl ketones can undergo ring-opening reactions to form various functionalized products. These reactions are often catalyzed by acids or transition metals. rsc.orgresearchgate.net The substitution pattern on the cyclopropyl ring can dictate the regioselectivity and stereoselectivity of these ring-opening processes.

The table below outlines the general effects of cyclopropyl ring modifications on the chemical behavior of aryl cyclopropyl ketones.

ModificationImpact on ReactivityExample Application
Alkyl SubstitutionCan influence enantioselectivity in cycloadditions; may affect reaction yields.Stereocontrol in asymmetric synthesis.
Geminal Dialkyl SubstitutionCan lead to high enantioselectivity in certain photocycloadditions. nih.govEnhancing stereochemical purity of products.
Introduction of Donor-Acceptor MotifsSignificantly activates the cyclopropane for various transformations. nih.govFacilitating a wide range of cycloaddition and ring-opening reactions.

Q & A

Q. What are the most reliable synthetic routes for 3-Chloro-4-fluorophenyl cyclopropyl ketone in laboratory settings?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or Grignard reactions . A common method involves reacting 4-fluorobenzoyl chloride with 3-chloropropiophenone in the presence of a base like triethylamine, yielding the ketone through nucleophilic acyl substitution . Alternative routes include cyclopropanation of α,β-unsaturated ketones using diazo compounds or transition-metal catalysts. Key considerations:

  • Temperature control : Elevated temperatures (80–120°C) for Friedel-Crafts acylation to ensure reactivity .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution efficiency.
  • Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >80% purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer: A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropyl protons), δ 7.2–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl resonance at ~200 ppm, cyclopropyl carbons at 10–15 ppm .
  • IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 198.62 (C₁₀H₈ClFO) .
  • X-ray crystallography : Resolves cyclopropane ring strain (bond angles ~60°) and aryl-ketone conjugation .

Q. How does the compound’s reactivity compare to other halogenated cyclopropyl ketones?

Answer: Substituent positions significantly influence reactivity:

CompoundHalogen PositionBoiling PointReactivity with Grignard Reagents
3-Chloro-4-fluorophenyl3-Cl, 4-F282°CModerate nucleophilic addition
4-Chloro-2-fluorophenyl4-Cl, 2-F275°CFaster ring-opening under basic conditions
3,5-Dichlorophenyl3,5-Cl290°CHigh electrophilicity due to electron-withdrawing groups

The 3-Cl,4-F substitution enhances steric hindrance, slowing nucleophilic attacks compared to dichlorinated analogs .

Advanced Research Questions

Q. What computational approaches are effective in predicting reaction mechanisms involving this ketone?

Answer: Density Functional Theory (DFT) and molecular mechanics are critical:

  • DFT studies (e.g., B3LYP/6-31G*): Model cyclopropane ring strain (≈27 kcal/mol) and conjugation with the carbonyl group. Predict regioselectivity in ring-opening reactions (e.g., preferential cleavage at less substituted C-C bonds) .
  • Conformational analysis : Cyclopropyl methyl ketone exhibits an s-cis global minimum, stabilizing transition states in nucleophilic additions .
  • Docking studies : Halogen positioning (3-Cl,4-F) alters electron density, influencing interactions with enzymes or receptors in medicinal chemistry applications .

Q. How do substituent positions on the phenyl ring influence electronic properties and reactivity?

Answer: Substituent effects are quantified via Hammett constants (σ) and Hirshfeld charge analysis :

  • Electron-withdrawing groups (Cl, F) : Increase carbonyl electrophilicity (σₚ = +0.23 for Cl, +0.06 for F), accelerating nucleophilic additions .
  • Meta vs. para substitution :
    • 3-Cl : Ortho/para-directing, enhances steric hindrance.
    • 4-F : Low steric bulk but strong inductive effect, polarizing the aryl ring .
  • Comparative reactivity :
    • 3-Cl,4-F substitution reduces conjugation with the cyclopropane ring compared to non-halogenated analogs, lowering stabilization of radical intermediates .

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?

Answer: Contradictions often arise from competing reaction pathways or undetected intermediates :

  • Case study : In decarboxylative rearrangements, cyclopropyl phenyl ketone intermediates may not form due to rapid ring-opening. Instead, 4,5-dihydrofurans dominate, requiring kinetic vs. thermodynamic control analysis .
  • Troubleshooting steps :
    • In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect transient intermediates.
    • Isotopic labeling : Track cyclopropane cleavage sites (e.g., ¹³C-labeled ketones).
    • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, altering product distributions .
    • Computational validation : Compare experimental yields with DFT-predicted activation barriers for competing pathways .

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